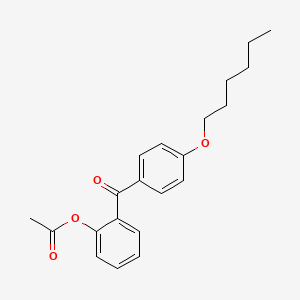
4-Acétoxy-4'-butylbenzophénone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
4-Acetoxy-4’-butylbenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-4’-butylbenzophenone typically involves the acetylation of 4-hydroxy-4’-butylbenzophenone. One common method includes the reaction of 4-hydroxy-4’-butylbenzophenone with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by mixing the reactants and heating the mixture to about 50-60°C for 15 minutes. The product is then precipitated by adding water and purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of 4-Acetoxy-4’-butylbenzophenone may involve similar synthetic routes but on a larger scale. The process would include optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetoxy-4’-butylbenzophenone can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-hydroxy-4’-butylbenzophenone and acetic acid.
Oxidation: The butyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Hydrolysis: 4-Hydroxy-4’-butylbenzophenone and acetic acid.
Oxidation: Butylbenzoic acid derivatives.
Substitution: Halogenated or nitrated derivatives of 4-Acetoxy-4’-butylbenzophenone.
Mécanisme D'action
The mechanism of action of 4-Acetoxy-4’-butylbenzophenone involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing 4-hydroxy-4’-butylbenzophenone, which can further interact with biological molecules. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding to proteins and other macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-4’-butylbenzophenone: The hydrolyzed form of 4-Acetoxy-4’-butylbenzophenone.
4-Acetoxybenzophenone: Lacks the butyl group, making it less hydrophobic.
4-Butylbenzophenone: Lacks the acetoxy group, affecting its reactivity and solubility.
Uniqueness
4-Acetoxy-4’-butylbenzophenone is unique due to the presence of both the butyl and acetoxy groups, which influence its chemical reactivity and physical properties. The butyl group increases its hydrophobicity, while the acetoxy group makes it susceptible to hydrolysis, providing a versatile compound for various applications.
Propriétés
IUPAC Name |
[4-(4-butylbenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-3-4-5-15-6-8-16(9-7-15)19(21)17-10-12-18(13-11-17)22-14(2)20/h6-13H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESPSXZQBVIHMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641714 |
Source


|
| Record name | 4-(4-Butylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-74-8 |
Source


|
| Record name | 4-(4-Butylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














